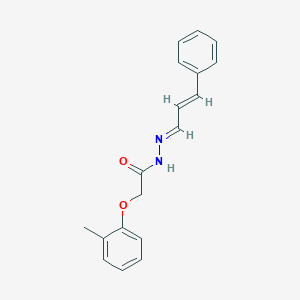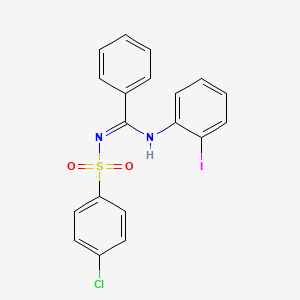![molecular formula C20H16ClN5OS B11692610 (4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692610.png)
(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-[2-(2-クロロフェニル)ヒドラジニリデン]-5-メチル-2-[4-(4-メチルフェニル)-1,3-チアゾール-2-イル]-2,4-ジヒドロ-3H-ピラゾール-3-オンは、ヒドラゾン類およびチアゾール類に属する複雑な有機化合物です。この化合物は、クロロフェニル基、チアゾール環、およびピラゾロン部分を含むユニークな構造を特徴としています。
準備方法
合成経路と反応条件
(4Z)-4-[2-(2-クロロフェニル)ヒドラジニリデン]-5-メチル-2-[4-(4-メチルフェニル)-1,3-チアゾール-2-イル]-2,4-ジヒドロ-3H-ピラゾール-3-オンの合成は、通常、2-クロロ安息香酸ヒドラジドと4-(4-メチルフェニル)-1,3-チアゾール-2-イル)-2,4-ジヒドロ-3H-ピラゾール-3-オンを酸性または塩基性条件下で縮合させることから行われます。この反応は通常、エタノールまたはメタノールなどの溶媒中で行われ、混合物を数時間還流させて反応を完了させます。生成物は、再結晶またはカラムクロマトグラフィーにより精製されます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。連続フローリアクターと自動システムを使用することで、生産プロセスの効率と収率を向上させることができます。さらに、温度、圧力、溶媒の選択などの反応条件を最適化することで、合成のスケーラビリティをさらに向上させることができます。
化学反応の分析
反応の種類
(4Z)-4-[2-(2-クロロフェニル)ヒドラジニリデン]-5-メチル-2-[4-(4-メチルフェニル)-1,3-チアゾール-2-イル]-2,4-ジヒドロ-3H-ピラゾール-3-オンは、以下の化学反応を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: クロロフェニル基は、アミンまたはチオールなどの求核剤を用いて求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。
還元: エタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下におけるアミンまたはチオール。
生成される主な生成物
酸化: 対応する酸化物または水酸化物の生成。
還元: 還元されたヒドラゾンまたはアミンの生成。
置換: 置換されたヒドラゾンまたはチアゾールの生成。
科学研究への応用
(4Z)-4-[2-(2-クロロフェニル)ヒドラジニリデン]-5-メチル-2-[4-(4-メチルフェニル)-1,3-チアゾール-2-イル]-2,4-ジヒドロ-3H-ピラゾール-3-オンは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、そのユニークな構造と生物活性により、抗炎症剤、抗菌剤、および抗癌剤として潜在的な可能性を秘めています。
材料科学: この化合物は、特定の電子または光学特性を持つ新規材料の開発に使用することができます。
生物学的研究: 酵素相互作用または受容体結合を研究するための生化学的アッセイにおけるプローブまたはリガンドとして役立ちます。
科学的研究の応用
(4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
(4Z)-4-[2-(2-クロロフェニル)ヒドラジニリデン]-5-メチル-2-[4-(4-メチルフェニル)-1,3-チアゾール-2-イル]-2,4-ジヒドロ-3H-ピラゾール-3-オンの作用機序には、酵素または受容体などの特定の分子標的との相互作用が含まれます。この化合物は、活性部位に結合することで酵素活性を阻害したり、結合ドメインと相互作用することで受容体機能を変化させたりする可能性があります。これらの相互作用は、細胞経路と生物学的反応の変化につながり、その治療効果に貢献しています。
類似化合物の比較
類似化合物
- (4Z)-4-[2-(2-クロロフェニル)ヒドラジニリデン]-5-メチル-2-[4-(4-メチルフェニル)-1,3-チアゾール-2-イル]-2,4-ジヒドロ-3H-ピラゾール-3-オン
- 1-(5,5,5-トリクロロペンチル)-1H-1,2,4-トリアゾール化合物と二塩化マンガン二水和物
- チオ硫酸塩化合物
独自性
(4Z)-4-[2-(2-クロロフェニル)ヒドラジニリデン]-5-メチル-2-[4-(4-メチルフェニル)-1,3-チアゾール-2-イル]-2,4-ジヒドロ-3H-ピラゾール-3-オンの独自性は、クロロフェニル基、チアゾール環、およびピラゾロン部分の組み合わせにあります。これにより、明確な化学的および生物学的特性がもたらされます。この構造的独自性により、さまざまな科学研究への応用に役立つ貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
Compared to these similar compounds, (4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its complex structure, which includes a thiazole ring and a pyrazolone core. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C20H16ClN5OS |
|---|---|
分子量 |
409.9 g/mol |
IUPAC名 |
4-[(2-chlorophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H16ClN5OS/c1-12-7-9-14(10-8-12)17-11-28-20(22-17)26-19(27)18(13(2)25-26)24-23-16-6-4-3-5-15(16)21/h3-11,25H,1-2H3 |
InChIキー |
SSBNWBGPCIWLOX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-iodo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11692527.png)

![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11692532.png)
![N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B11692540.png)
![1-benzyl-N-[(E)-(2-methoxyphenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B11692541.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11692543.png)
![3-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzamide](/img/structure/B11692556.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692564.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11692576.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11692586.png)
![2-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4,5-difluorobenzamide](/img/structure/B11692592.png)
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692598.png)


